REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].[Na].C(O)C.[CH3:9][N:10]1[C:18]2[N:17]=[CH:16][N:15]([CH2:19][C:20](=[N:22]O)[NH2:21])[C:14]=2[C:13](=[O:24])[NH:12][C:11]1=[O:25]>C(OCC)(=O)C>[CH3:9][N:10]1[C:18]2[N:17]=[CH:16][N:15]([CH2:19][C:20]3[N:22]=[C:2]([CH3:1])[O:3][N:21]=3)[C:14]=2[C:13](=[O:24])[NH:12][C:11]1=[O:25] |f:0.1,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
2-(3-methyl-xanthine-7-yl)-acetamidoxime
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2N(C=NC12)CC(N)=NO)=O)=O
|
Name
|
|
Quantity
|
43 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
under stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 200 ml of water
|
Type
|
ADDITION
|
Details
|
by adding 10% hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered by suction
|
Type
|
CUSTOM
|
Details
|
crystallized twice from water
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C=2N(C=NC12)CC1=NOC(=N1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |